Chlormezanone

Sleep Architecture Polysomnography Sedative-Hypnotics

Chlormezanone (CAS 102818-66-6, also known as Trancopal® or Fenaprim) is a non-benzodiazepine agent that acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. It is a centrally acting muscle relaxant and anxiolytic, introduced as a racemic mixture, and is chemically classified as a thiazinone derivative.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
CAS No. 102818-66-6
Cat. No. B15562547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormezanone
CAS102818-66-6
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
InChIInChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
InChIKeyWEQAYVWKMWHEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL
FREELY SOL IN CHLOROFORM;  SLIGHTLY SOL IN DIETHYL ETHER;  SPARINGLY SOL IN N-HEXANE
1.61e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chlormezanone (CAS 102818-66-6): A Non-Benzodiazepine Anxiolytic and Muscle Relaxant with Distinct Pharmacological Profile


Chlormezanone (CAS 102818-66-6, also known as Trancopal® or Fenaprim) is a non-benzodiazepine agent that acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors [1]. It is a centrally acting muscle relaxant and anxiolytic, introduced as a racemic mixture, and is chemically classified as a thiazinone derivative [2]. Chlormezanone was discontinued in many countries in 1996 due to rare but serious cutaneous adverse reactions (toxic epidermal necrolysis) [3], but it remains a subject of scientific inquiry and a reference compound for understanding structure-activity relationships within this therapeutic class. The compound is distinguished from benzodiazepines by its non-benzodiazepine structure, which confers a unique binding mode and downstream pharmacological effects [4].

Why Chlormezanone (CAS 102818-66-6) Cannot Be Interchanged with Other GABAergic Anxiolytics or Muscle Relaxants


Despite sharing a common target (GABA-A receptor) with benzodiazepines and other non-benzodiazepines, chlormezanone exhibits a distinct pharmacological and clinical profile that precludes simple substitution. The compound's unique binding interaction with the benzodiazepine receptor [1], its differential effects on sleep architecture (e.g., preservation of slow wave sleep compared to nitrazepam [2]), and its specific efficacy in certain pain states (e.g., medium-severity migraine [3]) all differentiate it from prototypical benzodiazepines like diazepam. Furthermore, its stereochemistry (racemic mixture) and the distinct activities of its enantiomers contribute to a specific in vitro and in vivo signature [4]. The risk of severe cutaneous adverse reactions (e.g., toxic epidermal necrolysis) also represents a unique safety liability that profoundly impacts clinical decision-making and procurement considerations, relative to alternatives with different safety profiles [5].

Quantitative Differentiation of Chlormezanone (CAS 102818-66-6) from Benzodiazepines and Other Muscle Relaxants


Preservation of Slow Wave Sleep vs. Nitrazepam: A Quantitative Head-to-Head Sleep Study

In a double-blind crossover study of 12 volunteers, chlormezanone (400 mg) was directly compared to nitrazepam (5 mg), a benzodiazepine hypnotic. While both drugs initially increased sleep duration and reduced awakenings, they differentially affected sleep architecture. Critically, nitrazepam significantly reduced the duration of slow wave sleep (deep sleep), whereas chlormezanone had no significant effect on slow wave sleep [1]. This indicates a distinct, less disruptive effect on restorative sleep processes. Both drugs reduced REM sleep in the first 6 hours, but only nitrazepam reduced REM sleep percentage over the entire night [1].

Sleep Architecture Polysomnography Sedative-Hypnotics

Efficacy in Medium-Severity Migraine vs. Diazepam: A Quantitative Clinical Trial

In a double-blind trial of 150 patients with acute migraine attacks, chlormezanone (400 mg) was compared to diazepam (5 mg) and placebo, all given alongside a standard analgesic/antiemetic regimen. In patients with medium-severity pain, chlormezanone demonstrated a significant therapeutic effect (p < 0.01), while diazepam showed no significant effect compared to placebo [1]. There was no significant difference between treatments in patients with severe pain.

Migraine Analgesia Anxiolytics

Racemate vs. Enantiomers: Differential In Vitro Cytotoxicity and ROS Modulation

In vitro studies on human keratinocytes (HaCaT) revealed significant differences in antiproliferative effects and reactive oxygen species (ROS) production between the racemic mixture of chlormezanone and its individual enantiomers. At 1.0 mg/mL, the racemate reduced proliferative activity by approximately 80% (PicoGreen assay) compared to about 50% reduction for both enantiomers. Conversely, in an ATP assay, the racemate showed a 21% reduction compared to a 50% reduction for the enantiomers, indicating differential metabolic impact [1]. Furthermore, ROS production was significantly inhibited at ≤0.01 mg/mL by the racemate and the (+)-enantiomer, while the (-)-enantiomer was less effective [1].

Stereochemistry Cytotoxicity Reactive Oxygen Species

Sedative Profile and Psychomotor Impairment vs. Thiocolchicoside: A Randomized Controlled Trial

A randomized, double-blind, placebo-controlled crossover study in 12 healthy female volunteers compared the sedative effects of chlormezanone (600 mg daily) and thiocolchicoside (16 mg daily) over a 7-day period. Chlormezanone induced objective disturbances in vigilance and concentration, characterized by a significant decrease in performance on an arithmetic calculation test and an increase in body sway area, compared to both thiocolchicoside and placebo [1]. Thiocolchicoside showed no objective or subjective sedative effects. Subjectively, 10 out of 12 volunteers reported drowsiness with chlormezanone, whereas none did with thiocolchicoside [1].

Sedation Psychomotor Performance Muscle Relaxants

Elevated Risk of Severe Cutaneous Adverse Reactions vs. Non-Use: A Quantitative Safety Concern

A case-control study quantified the risk of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) associated with various drugs. The use of chlormezanone was associated with a large, statistically significant increase in the risk of these severe cutaneous reactions, with an estimated crude rate of approximately 5 cases per million users per week [1]. While the absolute risk remains low, this magnitude of increased risk is a critical differentiator from many other muscle relaxants and anxiolytics that do not carry this specific black box warning or history of market withdrawal.

Toxic Epidermal Necrolysis Stevens-Johnson Syndrome Drug Safety

Optimal Research and Industrial Application Scenarios for Chlormezanone (CAS 102818-66-6)


Investigating Sleep Architecture and Hypnotic Effects

Chlormezanone is an ideal reference compound for studies examining the differential effects of anxiolytics and muscle relaxants on sleep architecture. Its unique property of preserving slow wave sleep, in direct contrast to benzodiazepine hypnotics like nitrazepam [1], makes it a valuable tool for dissecting the GABA-A receptor pharmacology underlying sleep stage regulation. Researchers can use chlormezanone to induce anxiolysis and muscle relaxation while minimizing disruption to deep, restorative sleep, a profile of interest for developing next-generation sedative-hypnotics.

Exploring Stereospecific Pharmacology of GABA-A Receptor Modulators

The differential in vitro effects of chlormezanone's racemate and its individual enantiomers on keratinocyte proliferation and ROS production [2] position it as a key compound for stereochemical pharmacology studies. It can serve as a model system to investigate how subtle changes in molecular chirality translate to distinct biological activities at the cellular level, providing insights into structure-activity relationships (SAR) for GABA-A receptor ligands. Procurement of specific enantiomers is essential for such studies.

Benchmarking in Comparative Safety Studies of Cutaneous Adverse Reactions

Given its well-documented and quantified association with a significant increase in the risk of Stevens-Johnson syndrome and toxic epidermal necrolysis [3], chlormezanone serves as a critical positive control or benchmark in pharmacovigilance and drug safety research. It is used to validate in vitro or in silico models designed to predict severe cutaneous adverse reactions (SCARs) and to understand the genetic or immunological mechanisms underlying these life-threatening drug hypersensitivities.

Historical Control in Clinical Trials for Anxiety and Muscle Spasm

Although discontinued, chlormezanone's well-characterized efficacy in anxiety [4] and muscle spasm provides a valuable historical comparator for new chemical entities in these therapeutic areas. Its specific efficacy profile—for instance, in medium-severity migraine adjunct therapy where diazepam was ineffective [5]—offers a nuanced benchmark against which the differential efficacy of novel compounds can be assessed. This is particularly relevant in meta-analyses and systematic reviews.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlormezanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.